molecular formula C16H19FN4O3S2 B6431136 2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 1903887-66-0

2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B6431136
CAS No.: 1903887-66-0
M. Wt: 398.5 g/mol
InChI Key: PHWJDMPDWNBTMM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 1H-imidazole-4-sulfonyl group and a 4-fluorophenylsulfanyl ethyl ketone moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJDMPDWNBTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,4-Diazepane Moieties

Several compounds share the 1,4-diazepane scaffold but differ in substituents, influencing their pharmacological profiles:

Compound Name Key Substituents Biological Activity Source
Target Compound 1H-imidazole-4-sulfonyl, 4-fluorophenylsulfanyl Not explicitly reported N/A
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one Chlorophenyl, fluorophenyl Atypical antipsychotic potential
1-(4-Fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one Pyrimidinyl, fluorophenyl Sigma-2 receptor ligand
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-...}methoxy)phenyl]piperazin-1-yl} Dichlorophenyl, imidazole, piperazine Cortisol synthesis inhibitor

Key Observations :

  • The target compound’s imidazole sulfonyl group distinguishes it from analogues with simpler aryl or heteroaryl substituents (e.g., pyrimidinyl in ). This group may enhance hydrogen-bonding interactions with enzymes or receptors.
Pharmacological and Physicochemical Properties
Property Target Compound 1f () SYA013 Analogue ()
Melting Point Not reported 137.3–138.5°C 225–230°C (dihydrobromide salt)
Key Functional Groups Imidazole sulfonyl, fluorophenylsulfanyl Chloromethylphenyl, sulfonylidene Pyrimidinyl, fluorophenyl
Bioactivity Hypothesized CNS activity Catalytic intermediate (DFT-supported) Sigma-2 receptor selectivity (Ki ~ nM)

Analysis :

  • The imidazole sulfonyl group in the target compound may confer greater acidity (vs. sulfonylidenes in 1f ), affecting solubility and bioavailability.
  • Compared to the sigma-2 ligand in , the target compound’s lack of a pyrimidinyl group could reduce receptor affinity but improve metabolic stability .
Crystallographic and Computational Studies
  • employs DFT to propose catalytic mechanisms for sulfonylidene derivatives, suggesting computational methods could predict the target compound’s reactivity or binding modes.

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